Fmoc-PEG3-NHS ester
Overview
Description
Fmoc-PEG3-NHS ester is a compound that combines a fluorenylmethoxycarbonyl (Fmoc) protected amine with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media and facilitate the labeling of primary amines in proteins, peptides, and other molecules .
Scientific Research Applications
Chemistry
Fmoc-PEG3-NHS ester is used in the synthesis of complex molecules and polymers. It serves as a linker in solid-phase peptide synthesis and in the preparation of proteolysis-targeting chimeras (PROTACs) .
Biology
In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of biosensors and diagnostic assays .
Medicine
In the medical field, this compound is utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. It is also used in the development of targeted therapies and imaging agents .
Industry
Industrially, this compound is used in the production of bioconjugates and functionalized materials for various applications, including coatings, adhesives, and nanomaterials .
Mechanism of Action
Target of Action
The primary targets of Fmoc-PEG3-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.
Mode of Action
This compound is a PEG linker containing an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can react with the primary amines of proteins and other amine-containing molecules, forming stable covalent bonds .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve protein and nucleic acid modifications. By labeling primary amines in proteins and amine-modified oligonucleotides, this compound can influence protein function and gene expression . The downstream effects of these modifications can vary widely, depending on the specific proteins or nucleic acids involved.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of proteins and nucleic acids. By covalently attaching to primary amines, this compound can alter the properties and functions of these molecules . This can have a wide range of effects, depending on the specific molecules targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments
Safety and Hazards
The safety data sheet for Fmoc-PEG3-NHS ester suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The Fmoc-PEG3-NHS ester has potential for use in various research applications due to its ability to increase solubility in aqueous media and its reactivity with primary amines . It can be used for further conjugations after the Fmoc group is deprotected under basic conditions . This makes it a valuable tool in the field of drug delivery and bioconjugation .
Biochemical Analysis
Biochemical Properties
Fmoc-PEG3-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its NHS ester, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent bonding, leading to stable conjugates.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through its ability to label proteins and other amine-containing molecules . This labeling can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its NHS ester, which forms covalent bonds with primary amines (-NH2) present on proteins, amine-modified oligonucleotides, and other amine-containing molecules . This binding interaction leads to the labeling of these molecules, potentially influencing their function and resulting in changes in gene expression.
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its ability to label a variety of proteins and other molecules present in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG3-NHS ester typically involves the reaction of Fmoc-PEG3-amine with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions to avoid the degradation of the Fmoc protecting group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to attach the PEG linker to proteins, peptides, and other amine-containing molecules .
Common Reagents and Conditions
Reagents: Primary amines, DCC or DIC as coupling agents.
Conditions: Mild conditions, typically at pH 7-9, in organic solvents like DCM or DMF.
Major Products
The major product of the reaction between this compound and a primary amine is a PEGylated amine with an Fmoc protecting group. This product can be further deprotected under basic conditions to yield the free amine for subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-PEG2-NHS ester
- Fmoc-PEG4-NHS ester
- Fmoc-PEG5-NHS ester
- Fmoc-PEG6-NHS ester
Uniqueness
Fmoc-PEG3-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. Compared to shorter PEG linkers like Fmoc-PEG2-NHS ester, it offers better solubility in aqueous media. Longer PEG linkers like Fmoc-PEG5-NHS ester and Fmoc-PEG6-NHS ester may provide higher solubility but can be less reactive due to steric hindrance .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYBRMLPVIWJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.